Bis(p-methoxyphenyl)selenide

Description

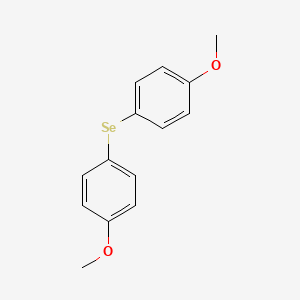

Structure

2D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)selanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2Se/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBCACEKXUJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176763 | |

| Record name | Bis(p-methoxyphenyl)selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22216-66-6 | |

| Record name | Bis(p-methoxyphenyl)selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022216666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-methoxyphenyl)selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(P-METHOXYPHENYL)SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB23TA4U8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Overview of Diaryl Selenide Chemistry in Modern Research

Significance of Organoselenium Compounds in Contemporary Chemical Science

Organoselenium compounds, a class of molecules containing a carbon-selenium bond, have garnered significant attention in modern chemical science. nih.govnih.govmdpi.com Initially, research primarily focused on their antioxidant properties. nih.govtandfonline.com However, over the last two decades, the scope has expanded dramatically, with chemists now exploring their potential in a wide array of biological applications beyond their antioxidant capabilities. nih.govtandfonline.com These compounds are now recognized as crucial in various biochemical processes and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govtandfonline.com

The versatility of organoselenium compounds stems from their unique chemical properties, which allow them to act as nucleophiles, electrophiles, and radical species. nih.govmdpi.com This reactivity has made them valuable reagents and intermediates in organic synthesis. nih.govbenthamdirect.com Furthermore, their redox behavior is a key aspect of their utility, enabling a variety of synthetically useful transformations and playing crucial roles in numerous biological processes. mdpi.com The development of organoselenium compounds as catalysts has also been a significant area of research, further highlighting their importance in modern chemistry. nih.govbenthamdirect.com

Historical Context and Evolution of Organoselenium Chemistry

The history of organoselenium chemistry dates back to the 19th century with the synthesis of simple, often malodorous and unstable, compounds like alkyl selenols and selenides. oup.com For many years, the field saw relatively slow progress. oup.com A turning point came in the 1930s with the recognition of the toxic properties of selenium compounds, which paradoxically spurred more intensive investigation into their biological roles. oup.com This led to the crucial discovery that selenium is an essential trace element. oup.com

The modern era of organoselenium chemistry is considered to have begun in the 1970s. tandfonline.comsemanticscholar.orgresearchgate.net This period was marked by the discovery of the selenoxide elimination reaction and a surge in the development of new synthetic reactions involving organoselenium reagents. tandfonline.comresearchgate.netrsc.org The discovery of selenocysteine (B57510) in the active site of crucial enzymes like glutathione (B108866) peroxidase in 1973 was a landmark event that significantly advanced the understanding of selenium's biochemical importance. tandfonline.comrsc.org Since then, the field has evolved to encompass a wide range of applications, from medicinal chemistry to materials science. nih.govtandfonline.com

Positioning of Bis(p-methoxyphenyl)selenide within the Class of Diaryl Selenides

This compound, also known as bis(4-methoxyphenyl) selenide (B1212193) or bis(p-anisyl) selenide, is a specific member of the diaryl selenide family. nih.gov Diaryl selenides are characterized by a selenium atom bonded to two aryl (aromatic ring) groups. nih.gov These compounds are noted for their unique chemical properties that are being explored for various applications, including the catalytic conversion of peroxynitrite to nitrate. nih.govfrontiersin.org

The presence of the methoxy (B1213986) group (-OCH3) in the para position of the phenyl rings in this compound influences its electronic properties and reactivity. arkat-usa.org This substitution can enhance the compound's utility in certain catalytic processes. For instance, it has been utilized in a co-catalytic system for the regioselective synthesis of certain organic molecules. rsc.org The study of such substituted diaryl selenides is crucial for understanding structure-activity relationships and for designing new compounds with tailored properties for specific applications in catalysis and medicinal chemistry. nih.govbeilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C14H14O2Se | nih.gov |

| Molecular Weight | 293.23 g/mol | nih.gov |

| IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)selanylbenzene | nih.gov |

| CAS Number | 22216-66-6 | nih.gov |

| Synonyms | Bis(4-methoxyphenyl) selenide, Bis(p-anisyl) selenide | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

Synthetic Methodologies for Bis P Methoxyphenyl Selenide and Its Analogs

Electrophilic and Nucleophilic Selenylation Strategies

The formation of the carbon-selenium (C-Se) bond is the cornerstone of diaryl selenide (B1212193) synthesis. This can be achieved through various strategies involving either electrophilic or nucleophilic selenium species, often facilitated by transition metal catalysts or photochemical methods.

Transition Metal-Catalyzed C-Se Bond Formation Pathways

Transition metals play a pivotal role in modern organic synthesis by enabling the formation of C-Se bonds with high efficiency and selectivity. Catalysts based on palladium, copper, and ruthenium have been extensively developed for this purpose.

A novel and efficient method for the synthesis of diaryl selenides involves the palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) selenides with aryl bromides. conicet.gov.ar This strategy offers a significant advantage by broadening the scope of palladium-catalyzed reactions to utilize selenolate anions as leaving groups. conicet.gov.ar

The reaction is effectively catalyzed by a system comprising a palladium source, such as Pd(dba)₂, and a specialized ligand, NIXANTPHOS. conicet.gov.ar This catalytic combination has proven superior to other common bi- and monodentate ligands for this specific transformation. conicet.gov.ar The process demonstrates wide functional group tolerance and an excellent substrate scope, making it a versatile tool for accessing a variety of unsymmetrical and symmetrical diaryl selenides. conicet.gov.arconicet.gov.ar For instance, the reaction of an aryl benzyl selenide with an aryl bromide, like 4-bromoanisole, would proceed under these conditions to yield the corresponding diaryl selenide, such as bis(p-methoxyphenyl)selenide. The reaction's practicality has been demonstrated through the gram-scale synthesis of products like 4-chlorophenyl phenyl selenide. conicet.gov.ar

Table 1: Palladium-Catalyzed Debenzylative Synthesis of Diaryl Selenides

Copper catalysis represents one of the most established and economical methods for C-Se bond formation. The synthesis of diaryl selenides from aryl iodides and diaryl diselenides is a common application of this methodology. For example, di-p-methoxyphenyl diselenide can be prepared by reacting 4-iodoanisole (B42571) with selenium powder and potassium hydroxide (B78521) in the presence of a cuprous bromide catalyst in ethanol. researchgate.net

Unsymmetrical diaryl selenides can also be synthesized through the cross-coupling of aryl iodides and diphenyl diselenide. researchgate.net This reaction often employs a copper(I) iodide (CuI) catalyst. researchgate.net The efficiency of these coupling reactions can be enhanced by the presence of additives or specific ligands. Under optimized conditions, a wide array of aryl iodides, including those with electron-donating groups like the methoxy (B1213986) group found in 4-iodoanisole, can be effectively coupled with diaryl diselenides to produce compounds such as this compound in good to high yields. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Diaryl Selenides

Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for forming carbon-heteroatom bonds. Ruthenium-catalyzed C-H selenylation allows for the synthesis of diaryl selenides directly from arenes and a selenium source, typically a diaryl diselenide. These reactions often rely on a directing group on the arene substrate to achieve high regioselectivity.

For example, benzamide (B126) derivatives can undergo ruthenium-catalyzed C-H selenylation at the ortho-position with excellent yields. While direct examples using simple anisole (B1667542) may be less common due to the challenge of activating its C-H bonds without a strong directing group, the methodology is well-established for activated arenes. The synthesis of complex molecules like selenoflavones has been achieved via ruthenium-catalyzed selenylation of unsaturated acids, showcasing the versatility of this approach. A typical catalytic system involves a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, and a diselenide reagent.

Table 3: Ruthenium-Catalyzed C-H Selenylation of Arenes

Metal-Free and Photoinduced Selenylation Approaches

Moving away from transition metals, photoinduced reactions offer an alternative pathway for C-Se bond formation, often under mild, metal-free conditions. These methods leverage light energy to generate reactive intermediates.

The photoinduced reaction of selenocyanate (B1200272) anions (SeCN⁻) with aryl halides provides a route to areneselenolate ions (ArSe⁻) through a radical nucleophilic substitution (Sᵣₙ1) mechanism. conicet.gov.ar These in-situ generated areneselenolates can then be trapped to form various organoselenium compounds. The reaction is typically initiated by photostimulation in the presence of an electron donor, such as tert-butoxide, in a solvent like DMSO.

While this method has been highly successful for producing aryl methyl selenides by trapping the areneselenolate with methyl iodide, the formation of symmetrical diaryl selenides (ArSeAr) is often observed as a side product. conicet.gov.ar This occurs when the generated areneselenolate anion reacts with an aryl radical intermediate present in the reaction mixture. conicet.gov.ar For substrates with electron-donating groups, this pathway can become significant. The use of the commercially available and air-stable potassium selenocyanate (KSeCN) makes this a convenient approach. conicet.gov.ar

Table 4: Products from Photoinduced Reaction of Aryl Halides with KSeCN

Base-Promoted Reactions of Aryl Hydrazine (B178648) Hydrochlorides with Diselenides

A notable transition-metal-free method for synthesizing unsymmetrical diaryl selenides involves the base-promoted reaction of aryl hydrazine hydrochlorides with diaryl diselenides. nih.govrsc.org This approach, developed by Taniguchi and coworkers, utilizes an inexpensive base like lithium hydroxide monohydrate (LiOH·H₂O) in methanol (B129727) under an air atmosphere. rsc.org The reaction proceeds at a mild temperature of 30°C and is believed to occur through a radical mechanism initiated by the air oxidation of the arylhydrazine. nih.govrsc.org This method has proven effective for a range of diaryl selenides with different substituents, offering moderate to good yields. rsc.org The proposed mechanism involves the formation of an aryl radical from the arylhydrazine, which then reacts with the diselenide. nih.govrsc.org

This atom-economical synthesis is considered environmentally friendly due to the use of an inexpensive base and air as the oxidant. researchgate.net The reaction's practicality is further highlighted by its successful implementation on a gram scale. rsc.org

Direct Selenylation using Elemental Selenium and Magnesium

A direct and efficient one-pot synthesis of symmetrical diaryl selenides, including this compound, utilizes elemental selenium and magnesium. arkat-usa.orgumich.edu This method involves the reaction of an aryl halide, such as 4-bromoanisole, with magnesium and elemental selenium. arkat-usa.org The reaction proceeds under a nitrogen atmosphere and is typically refluxed in a solvent system like THF-toluene. arkat-usa.org

The optimization of this reaction has shown that using an excess of magnesium (1.5 equivalents) can significantly improve the yield, with reports of up to 98% for this compound. arkat-usa.org The process is notable for its simplicity, as it does not require a catalyst or ligand. arkat-usa.org Interestingly, the reaction can also proceed in THF without rigorous anhydrous conditions, which simplifies the operational procedure. arkat-usa.org This method offers a straightforward route to symmetrical selenides from readily available starting materials. nih.gov

One-Pot Reaction Sequences for Diaryl Selenide Synthesis

One-pot syntheses are highly valued in chemical production for their efficiency and reduced waste. For diaryl selenides, several one-pot strategies have been developed. For instance, a microwave-assisted one-pot protocol allows for the synthesis of symmetrical diaryl selenides from aryl iodides and elemental selenium using a copper(I) oxide catalyst. lookchem.com

Another versatile one-pot method involves the reaction of terminal alkynes with alkyl selenocyanates, which are generated in situ. researchgate.net This process, conducted under aerobic conditions in PEG 200, leads to the formation of alkynyl selenides. researchgate.net While not directly producing diaryl selenides, this highlights the adaptability of one-pot strategies in organoselenium chemistry.

Specialized Synthetic Routes to this compound Derivatives

Beyond the synthesis of the parent compound, significant research has focused on the preparation of its derivatives, which serve as valuable intermediates and catalysts in organic synthesis.

Preparation of Selenonium Ylides from this compound

Selenonium ylides are important reactive intermediates. A stable selenonium ylide, bis(p-methoxyphenyl)selenonium 4,4-dimethyl-2,6-dioxocyclohexylide, was successfully synthesized through the copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyzed reaction of diazodimedone (B167334) with this compound. mdpi.comoup.comsemanticscholar.org The reaction, carried out in refluxing benzene, yielded the stable ylide as white crystals. oup.com

However, the reaction of this compound with α-diazoacetophenones under similar conditions did not yield the expected selenonium ylide. Instead, it led to the formation of r-1,c-2,t-3-tribenzoylcyclopropanes, indicating that the intermediate selenonium ylide undergoes a subsequent reaction. oup.comresearchgate.netscispace.com This demonstrates the influence of the diazo compound's structure on the stability and reactivity of the resulting selenonium ylide.

Functionalization and Derivatization of this compound Scaffolds

This compound can be functionalized to create more complex molecules and catalytic systems. For example, it has been used as a component in a co-catalytic system with 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of medium-sized halolactones and bromooxepanes. rsc.orgresearchgate.net This catalytic system is effective in promoting the cyclization of unactivated alkenes. rsc.org Mechanistic studies, including ⁷⁷Se NMR and mass spectrometry, suggest that the reaction proceeds through a quaternary selenium intermediate. rsc.orgresearchgate.net

Furthermore, the derivatization of the this compound scaffold can lead to compounds with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Selenylation using Selenium Dioxide as a Reagent

Selenium dioxide (SeO₂) is a versatile and cost-effective reagent that can be used as a selenium source for the synthesis of diaryl selenides. researchgate.netresearchgate.net It has been employed in the direct selenation of arylhydrazines to produce symmetrical diaryl selenides in good to high yields without the need for a catalyst or additive. chemrevlett.com This method involves the dinitrogen extrusion from the arylhydrazine and subsequent C-Se bond formation. lookchem.com

Additionally, SeO₂ can be used in the synthesis of symmetrical diaryl selenides from arylboronic acids in the presence of a base like potassium carbonate in PEG-400. researchgate.net In a different approach, SeO₂ facilitates the selenation of pyrazoles and other heteroarenes, leading to both mono- and di-selenylated products. nih.govacs.org The selectivity between mono- and di-selenylation can be controlled by the concentration of SeO₂. nih.gov For instance, the reaction of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole with SeO₂ can yield bis[1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]selane. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Bis P Methoxyphenyl Selenide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of bis(p-methoxyphenyl)selenide in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

Insights from 77Se NMR Chemical Shifts and Coupling Constants (¹J(⁷⁷Se–X), ²J(⁷⁷Se–¹³C))

The 77Se isotope, with a nuclear spin of ½ and a natural abundance of 7.63%, is a powerful, albeit less sensitive, nucleus for NMR studies. acs.orgnih.gov It boasts a wide chemical shift range of approximately 3000 ppm, making it highly sensitive to subtle changes in the electronic environment around the selenium atom. acs.orgnih.gov For this compound, the 77Se chemical shift provides direct insight into the electron density at the selenium center. For instance, in a catalytic study, the 77Se NMR signal for this compound appeared at δ = 387 ppm. rsc.org This value can shift significantly upon reaction, as seen by the appearance of a new peak at δ = 851 ppm for a quaternary selenium intermediate, highlighting the utility of 77Se NMR in mechanistic studies. rsc.org

Coupling constants between 77Se and other nuclei, such as ¹³C, offer valuable structural information. One-bond coupling constants (¹J(⁷⁷Se–¹³C)) are typically around 100 Hz, while two- and three-bond couplings (²J and ³J) range from 5 to 35 Hz. huji.ac.il These couplings can be influenced by several factors including the orientation of substituents and the coordination number of the selenium atom. oup.com For example, studies on related organoselenium compounds have shown that the magnitude of ²J(Se-C) is dependent on the steric environment and the orientation of lone pairs on the selenium atom. oup.com

| Compound | Solvent | 77Se Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| This compound | Not specified | 387 | rsc.org |

| Quaternary Selenium Intermediate | Not specified | 851 | rsc.org |

| 1,2-bis(4-methoxyphenyl)diselenide | DMSO-d6 | Shifts 0.066 ppm/K with temperature | acs.orgnih.gov |

Application of ¹H and ¹³C NMR for Structural Assignment and Confirmation

¹H and ¹³C NMR are routinely used to confirm the structural integrity of this compound. The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. oup.comscispace.com For example, in one study, the aromatic protons appeared as a multiplet in the range of δ 6.7–6.9 ppm, while the methoxy protons were observed between δ 3.6–3.8 ppm. scispace.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the selenium atom. In a related compound, bis(4-methoxyphenyl) disulfide, the ¹³C NMR signals were observed at δ = 55.3 (OCH₃), 114.7, 127.4, 132.7, and 159.0 ppm. rsc.org These spectral data are crucial for verifying the successful synthesis of the target compound and for identifying any potential byproducts. rsc.orgbeilstein-journals.org

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Bis(p-ethoxyphenyl) selenium dichloride | ¹H | Not specified | 6.7–6.9 (aromatic), 3.6–3.8 (alkyl) | scispace.com |

| Bis(4-methoxyphenyl) disulfide | ¹H | CDCl₃ | 3.82 (s, 6H), 6.87 (d, 4H), 7.31 (d, 4H) | rsc.org |

| Bis(4-methoxyphenyl) disulfide | ¹³C | CDCl₃ | 55.3, 114.7, 127.4, 132.7, 159.0 | rsc.org |

X-ray Crystallography for Precise Molecular Architecture

Elucidation of Solid-State Structures and Conformational Analysis

In a related compound, tris(4-methoxyphenyl)phosphine (B1294419) selenide (B1212193), the P—Se bond length is 2.1214 (12) Å, and the methoxy groups are nearly coplanar with their respective phenyl rings. iucr.org This planarity suggests electronic communication between the methoxy group and the selenium-containing core. The conformation of such molecules is often described by the torsion angles of the phenyl rings relative to the central bonds. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| COD Number | 7118749 | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a (Å) | 6.1527 | nih.gov |

| b (Å) | 26.213 | nih.gov |

| c (Å) | 8.0982 | nih.gov |

| β (°) | 95.797 | nih.gov |

Investigation of Intermolecular Interactions in Crystalline Networks (e.g., C-H···Se interactions, hydrogen bonding)

The packing of this compound molecules in the crystal lattice is governed by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. iucr.orgnih.gov While classical hydrogen bonds are absent in the parent selenide, weak C-H···O and C-H···π interactions are expected to play a significant role in the crystal packing. iucr.orgmdpi.com

Mass Spectrometry in Mechanistic Investigations and Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound. For this compound (C₁₄H₁₄O₂Se), the calculated monoisotopic mass is 294.01590 Da. nih.gov

Mechanistic Investigations of Bis P Methoxyphenyl Selenide in Chemical Transformations

Reaction Pathway Elucidation through Intermediate Identification

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For transformations involving bis(p-methoxyphenyl)selenide, identifying key intermediates like radical species and hypervalent selenium compounds has provided critical insights into the reaction pathways.

Aryl selenides, including this compound, are known to participate in radical reactions, particularly in cascade cyclizations which allow for the rapid construction of complex molecular architectures. nih.govrsc.org These processes often proceed through a radical pathway, a fact that can be confirmed by quenching experiments using radical scavengers like TEMPO, where the presence of the scavenger inhibits product formation. nih.gov

In visible-light-mediated reactions, for instance, a sulfonyl radical can be generated and added to an alkyne, creating an alkenyl radical. This intermediate can then undergo intramolecular cyclization to furnish an α-carbonyl radical. The subsequent stereoselective attack of an aryl selenyl radical, which can be derived from a diaryl diselenide precursor in the reaction mixture, generates the final product. nih.gov Electrochemical methods also provide a green route to initiate such radical cascades, synthesizing valuable selenium-containing heterocycles under metal-free and external oxidant-free conditions. rsc.org These reactions highlight the ability of the selenyl moiety to participate in complex, multi-step transformations initiated by radical species.

Table 1: Examples of Radical Cascade Cyclization Involving Selenium Moieties This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Initiator | Selenium Source | Key Intermediate | Product Class |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Sulfonyl Radical | Diaryl Diselenide | Alkenyl Radical | Dihydrochromenones |

| Electrochemical Oxidation | Anodic Oxidation | Diaryl Diselenide | Selenyl Radical | Seleno-benzazepines |

Formation and Reactivity of Hypervalent Selenium Species

A key aspect of organoselenium chemistry is the ability of the selenium atom to expand its valence shell, forming hypervalent species. These are compounds where the selenium atom formally has more than eight valence electrons. This compound can form such species, which often act as highly reactive intermediates in catalytic processes. acs.orgacs.org

For example, the reaction of a divalent selenide (B1212193) with an N-haloamide like N-Bromosuccinimide (NBS) can generate a tetrasubstituted hypervalent Se–Br species. acs.org This intermediate is highly electrophilic due to the polarized 3-center–4-electron (3c–4e) bond system. The formation of these hypervalent species is often facilitated by intramolecular coordination with nearby functional groups, which stabilize the hypervalent state. acs.org The reactivity of these species is central to their application in catalytic electrophilic halogenation reactions, including halolactonization and halocycloetherification. acs.org Unlike other catalysts that might produce oxidation side products, the use of systems that form these stable hypervalent intermediates can proceed cleanly without such byproducts. acs.org

Table 2: Hypervalent Selenium Species in Catalysis This table is interactive and can be sorted by clicking on the headers.

| Precursor | Reagent | Hypervalent Intermediate | Bond Type | Application |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Tetrasubstituted Se-Br Species | 3-center-4-electron | Electrophilic Bromination |

| Diphenyl selenide | N-Halosuccinimide | Chalcogenonium-Br Species | - | Halocycloetherification |

Understanding Catalytic Cycles and Turnover Mechanisms

The catalytic utility of this compound is rooted in its ability to engage in redox cycles, acting as a pre-catalyst that is converted into the active species in situ. Understanding these cycles is crucial for optimizing reaction conditions and expanding their synthetic utility.

Electron transfer is a fundamental step in many catalytic cycles involving organoselenium compounds. The unique redox properties of selenium allow it to mediate electron transfer processes, facilitating reactions that might otherwise be kinetically slow. researchgate.net This is evident in electrochemical reactions where the selenide can be oxidized to initiate a radical cascade. rsc.org The formation of hypervalent species from divalent selenides upon reaction with electrophiles can also be viewed through the lens of electron transfer, where the selenium atom formally undergoes oxidation. acs.org

This compound often functions as a pre-catalyst, meaning it is the stable precursor to the catalytically active species. A notable example is its use in combination with 4-(dimethylamino)pyridine (DMAP) to catalyze the regioselective synthesis of medium-sized halolactones and bromooxepanes. vulcanchem.com In this system, the selenide reacts with a halogen source to form a reactive intermediate. Mechanistic studies using ⁷⁷Se NMR and mass spectrometry have revealed that the reaction proceeds via a quaternary selenium intermediate, which then participates in the key bond-forming steps of the catalytic cycle. vulcanchem.com The selenide is regenerated at the end of the cycle, allowing it to facilitate the transformation in catalytic amounts.

Organoselenium compounds are widely studied for their ability to mimic the activity of natural selenoenzymes, such as glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com This enzyme plays a crucial role in protecting organisms from oxidative damage by reducing hydroperoxides. The mimetic activity of compounds like this compound is attributed to the redox cycle of the selenium atom.

The catalytic cycle generally involves the oxidation of the selenide (R-Se-R) by a hydroperoxide to the corresponding selenoxide (R-Se(O)-R). The selenoxide is then reduced back to the selenide by a thiol, such as glutathione in biological systems or dithiothreitol (B142953) in model studies, thus completing the catalytic cycle. mdpi.com The efficiency of these mimics is influenced by the substituents on the aryl rings. The electron-donating methoxy (B1213986) groups in this compound can modulate the redox potential of the selenium center, influencing its reactivity and catalytic turnover rate in these antioxidant processes.

Theoretical and Computational Studies on Bis P Methoxyphenyl Selenide and Analogous Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the calculation of a molecule's electronic structure and related properties with a favorable balance of accuracy and computational cost.

Electronic Structure and Reactivity Predictions

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Reactivity Descriptors from DFT Calculations for Bis(p-methoxyphenyl)selenide (Note: The following values are illustrative, based on typical DFT results for analogous organoselenium compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Formula | Predicted Value (Illustrative) | Significance |

| HOMO Energy (EHOMO) | - | ~ -5.5 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | ~ 5.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 0.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~ 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~ 2.5 eV | Resistance to change in electron distribution |

These parameters are invaluable for predicting how this compound will behave in various chemical environments and for designing new reactions.

Mechanistic Pathway Elucidation and Transition State Analysis

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

In the context of reactions involving this compound, such as its role as a catalyst in certain organic transformations, DFT can be used to model the step-by-step process. For instance, in catalyzed reactions, theoretical studies can reveal the formation of key intermediates, such as a quaternary selenium species. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, providing insights into the feasibility of the proposed mechanism and identifying the rate-determining step. While specific mechanistic studies on this compound are not detailed in the available literature, this approach is standard for understanding the reactivity of organoselenium compounds.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations can accurately predict various spectroscopic properties, which is essential for the characterization of molecules. For this compound, this includes predicting its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (infrared and Raman spectra). The comparison of calculated spectra with experimental data serves as a validation of the computed molecular structure.

Furthermore, DFT is used to explore the conformational landscape of a molecule. This compound possesses rotational freedom around the C-Se bonds. DFT calculations can determine the relative energies of different conformers, identifying the most stable (lowest energy) geometry. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Molecular Dynamics (MD) Simulations in Understanding Dynamic Behavior and Enzyme Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. This is particularly valuable for understanding the behavior of molecules in a biological context, such as their interaction with enzymes.

An MD simulation of this compound in a system containing an enzyme would involve placing the molecule in the enzyme's active site or its vicinity within a simulated aqueous environment. The simulation would then track the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

The stability of the ligand within the binding site.

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-enzyme complex.

Conformational changes in both the ligand and the enzyme upon binding.

The role of water molecules in mediating the interaction.

By calculating the binding free energy from the simulation data, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), the strength of the interaction can be quantified. Although specific MD studies on this compound are not available, this methodology has been successfully applied to analogous compounds to understand their inhibitory mechanisms.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and score them based on their predicted binding affinity.

For this compound, docking studies could be employed to screen for potential biological targets. A library of protein structures could be docked with the compound to identify those with which it is predicted to bind most strongly. The results of a docking study typically include:

A predicted binding pose of the ligand in the receptor's active site.

A scoring function value that estimates the binding affinity.

Identification of key amino acid residues involved in the interaction.

The insights gained from docking can guide experimental studies and the rational design of more potent and selective analogs.

Catalytic Applications of Bis P Methoxyphenyl Selenide in Organic Synthesis

Organocatalysis in Electrophilic Halogenation Reactions

Organoselenium compounds, including bis(p-methoxyphenyl)selenide, are known to enhance the electrophilic nature of halogens, making them efficient catalysts for the halogenation of alkenes. This activation proceeds through the formation of a halogen-selenium intermediate, which is a more potent electrophile than the halogen itself.

A notable application of this compound is in the regioselective synthesis of medium-sized halolactones and bromooxepanes. A catalytic system comprising bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) has been successfully developed for the synthesis of eight- and nine-membered bromo/iodo lactones and seven-membered bromooxepanes from unactivated alkenes. This reaction is significant because the synthesis of medium-sized rings is often challenging due to high transannular strain and unfavorable entropic factors.

The reaction is believed to proceed via a quaternary selenium intermediate. Mechanistic studies, including 77Se NMR and mass spectrometry, support this pathway. The co-catalytic system effectively promotes intramolecular cyclization, leading to the desired medium-sized heterocyclic compounds in good yields. For instance, various alkenoic acids undergo bromolactonization to produce eight- and nine-membered lactones, while alkenols can be converted to seven-membered bromooxepanes.

| Substrate | Product Type | Ring Size | Halogen Source | Catalyst System | Yield (%) |

| Alkenoic Acid | Bromolactone | 8-membered | NBS | This compound, DMAP | 72 |

| Alkenoic Acid | Iodolactone | 8-membered | I2 | This compound, DMAP | 65 |

| Alkenoic Acid | Bromolactone | 9-membered | NBS | This compound, DMAP | 68 |

| Alkenol | Bromooxepane | 7-membered | NBS | This compound, DMAP | 66 |

NBS: N-Bromosuccinimide

The development of chiral organoselenium catalysts for asymmetric transformations is a significant area of research. While the direct use of chiral derivatives of this compound in asymmetric catalysis is not extensively documented in the reviewed literature, the broader class of chiral bifunctional selenides has proven effective. These catalysts, often derived from scaffolds like 1,1'-bi-2-naphthol (BINOL), incorporate both a selenide (B1212193) moiety and another functional group, such as a hydroxyl group, to achieve high enantioselectivity in reactions like halolactonizations. acs.orgresearchgate.net

The principle relies on the chiral catalyst forming a chiral halogenating species, which then interacts with the substrate to induce stereoselectivity in the cyclization step. The design of these catalysts is crucial, with both the selenium atom and the secondary functional group playing important roles in the catalytic performance. acs.org Although specific examples involving a chiral this compound backbone are not prominent, the established success of other chiral selenides suggests a potential avenue for future research in designing new catalysts based on this structure for various asymmetric halogenation reactions. rsc.orgmdpi.com

Applications in Asymmetric Epoxidation via Selenonium Ylides

This compound serves as a precursor for the synthesis of stable selenonium ylides. These ylides are generated through the reaction of the selenide with a diazo compound, often promoted by a metal catalyst like copper(II) acetylacetonate (B107027). For example, the reaction of bis(4-methoxyphenyl)selenide with diazodimedone (B167334) yields a stable crystalline selenonium ylide. mdpi.com

Selenonium ylides are valuable reagents in organic synthesis, particularly for the formation of three-membered rings such as epoxides and cyclopropanes. mdpi.com In the context of asymmetric catalysis, chiral selenonium ylides can be employed for the enantioselective epoxidation of aldehydes. While the initial generation of the ylide may involve an achiral selenide like this compound, the chirality is typically introduced through a chiral auxiliary attached to the selenium atom or by using a chiral selenide precursor from the outset. The resulting chiral ylide then reacts with an aldehyde to produce an epoxide with a high degree of enantiomeric excess. This methodology represents an important strategy for the synthesis of optically active epoxides, which are versatile building blocks in medicinal and materials chemistry. researchgate.net

Role as a Catalyst or Pre-catalyst in C-C and C-Heteroatom Coupling Reactions

The direct application of this compound as a primary catalyst or pre-catalyst in transition metal-catalyzed C-C and C-heteroatom coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, is not well-established in the existing literature. These reactions typically rely on palladium, nickel, or copper catalysts, often in conjunction with phosphine or N-heterocyclic carbene ligands. mangalkotegovtcollege.orgresearchgate.netbeilstein-journals.org

In the context of C-Se bond formation, organoselenium compounds like diaryl diselenides are common selenium sources that react with aryl halides or boronic acids under transition metal catalysis to form aryl selenides. mangalkotegovtcollege.org However, the role of a simple diaryl selenide like this compound is more commonly that of a product or a substrate rather than a catalyst in these specific coupling methodologies. While organoselenides can act as pseudohalides in some palladium-catalyzed cross-coupling reactions, facilitating the cleavage of the C-Se bond for further functionalization, this is a stoichiometric application rather than a catalytic one. researchgate.net Therefore, within the scope of the reviewed research, a distinct catalytic or pre-catalytic role for this compound in mainstream C-C and C-heteroatom coupling reactions has not been identified.

Mimicry of Biological Enzyme Functions

Certain organoselenium compounds are known to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx), a critical antioxidant enzyme in biological systems. GPx catalyzes the reduction of harmful hydroperoxides, such as hydrogen peroxide, to water, thereby protecting cells from oxidative damage. This process involves the concomitant oxidation of glutathione (GSH), a thiol-containing tripeptide, to its disulfide form (GSSG). mdpi.com

The GPx-like activity of organoselenium compounds, including diaryl selenides, is attributed to a catalytic cycle involving the selenium center. The proposed mechanism for a selenide (R-Se-R) involves:

Oxidation of the selenide by a hydroperoxide to form a selenoxide.

Reaction of the selenoxide with a thiol (like GSH) to form a selenenyl sulfide intermediate and release a molecule of water.

A second reaction with another thiol molecule to regenerate the parent selenide and produce the disulfide.

This catalytic cycle effectively uses the selenium compound to facilitate the reduction of peroxides by thiols. Although direct, extensive studies on the GPx-mimetic activity of this compound itself are limited, the general mechanism is well-accepted for this class of compounds. The electronic nature of the aryl substituents can influence the catalytic efficiency, and the methoxy (B1213986) groups in this compound are expected to modulate its reactivity in this biological mimicry. acs.orgarabjchem.org This functional mimicry is a key area of interest in the development of synthetic antioxidants and therapeutic agents.

Coordination Chemistry and Supramolecular Assemblies Involving Diaryl Selenides

Metal Complexation with Diaryl Selenide (B1212193) Ligands

While extensive research on the coordination chemistry of bis(p-methoxyphenyl)selenide as a primary ligand is still emerging, the behavior of analogous diaryl selenides and related organoselenium compounds provides significant insights into its potential for metal complexation. Diaryl selenides typically act as neutral, two-electron donor ligands, coordinating to metal centers through the selenium atom. The lone pairs on the selenium atom are available for donation to a suitable metal acceptor, forming a coordinate covalent bond.

The coordination ability of the selenium atom in diaryl selenides is influenced by the electronic properties of the aryl substituents. In this compound, the methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density on the selenium atom. This enhanced electron density is expected to increase the nucleophilicity of the selenium center, thereby promoting stronger coordination to metal ions compared to unsubstituted diphenyl selenide.

Studies on related selenium-containing ligands, such as acylselenoureas, selenosemicarbazones, and selenocarbamate esters, have demonstrated their versatility in coordinating with a wide range of transition and main-group metals. researchgate.net These compounds showcase the ability of selenium to form stable complexes, a property that is shared by diaryl selenides. The coordination of these ligands can lead to the formation of various geometries, including linear, trigonal planar, tetrahedral, and octahedral complexes, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

For instance, research on phosphine selenide ligands, which contain a P=Se double bond, shows that the selenium atom readily coordinates to metals. In these complexes, the selenium acts as a soft donor, preferentially binding to soft metal centers such as palladium(II), platinum(II), and gold(I). It is reasonable to infer that this compound would exhibit similar preferences in its coordination behavior.

Structural Characterization of Selenide-Containing Coordination Compounds

Spectroscopic techniques are also vital in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se NMR is a particularly powerful tool for studying organoselenium compounds. The chemical shift of the selenium nucleus is highly sensitive to its electronic environment. Upon coordination to a metal, a significant change in the ⁷⁷Se NMR chemical shift is expected, providing evidence of complex formation.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the metal-selenium bond. The M-Se stretching frequency, typically found in the far-infrared region, is a direct probe of the bond strength.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes can reveal ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment.

The table below summarizes typical characterization data for a related class of selenide compounds, which can be used as a reference for what to expect for this compound complexes.

| Characterization Technique | Observed Phenomena | Inferred Properties |

| Single-Crystal X-ray | Determination of M-Se bond lengths and angles, coordination geometry. | Strength of the metal-ligand bond, steric effects of the ligands. |

| ⁷⁷Se NMR Spectroscopy | Significant downfield or upfield shift of the ⁷⁷Se resonance upon coordination. | Confirmation of Se-metal bond formation and information on the electronic nature of the complex. |

| IR/Raman Spectroscopy | Appearance of new bands in the far-IR region corresponding to M-Se stretching vibrations. | Direct evidence of the metal-selenium bond. |

| UV-Visible Spectroscopy | Presence of new absorption bands, often assigned to ligand-to-metal charge transfer (LMCT) transitions. | Electronic structure of the coordination complex. |

Self-Assembly and Supramolecular Architectures Directed by Selenium

Beyond its role in direct coordination to metals, the selenium atom in this compound is a key player in directing the self-assembly of molecules into ordered supramolecular architectures. This is primarily achieved through a variety of non-covalent interactions, with the chalcogen bond being of particular importance.

A chalcogen bond is a non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region, such as a lone pair on another atom. researchgate.netnih.gov In diaryl selenides, the regions of positive electrostatic potential, often referred to as σ-holes, are located on the selenium atom along the extension of the C-Se covalent bonds. These σ-holes can interact with electron-rich atoms like oxygen, nitrogen, or even another selenium atom, leading to the formation of predictable and directional intermolecular contacts. acs.orgacs.org

The strength and directionality of these chalcogen bonds can be tuned by the substituents on the aryl rings. The electron-donating methoxy groups in this compound increase the electron density on the selenium atom, which might be expected to weaken the σ-hole. However, these methoxy groups also introduce additional sites for non-covalent interactions, namely the oxygen atoms, which can act as hydrogen bond acceptors or chalcogen bond acceptors.

The interplay of various non-covalent interactions, including chalcogen bonds (Se···O, Se···N), hydrogen bonds (C-H···O, C-H···Se), and π-π stacking interactions between the phenyl rings, can lead to the formation of complex and well-defined supramolecular structures such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. nih.gov For example, studies on diphenylselenide cocrystals have demonstrated the crucial role of Se···I chalcogen bonds in building supramolecular structures. nih.govnih.gov

The table below lists the key non-covalent interactions that can direct the self-assembly of this compound.

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Chalcogen Bonding | Directional interaction between the electrophilic region (σ-hole) on the selenium atom and a nucleophile (e.g., the oxygen of a methoxy group). | Formation of linear chains or networks, dictating the primary packing motif. |

| Hydrogen Bonding | Weak interactions between acidic C-H protons on the aryl rings and the oxygen atoms of the methoxy groups or the selenium atom. | Reinforcement of the supramolecular structure and stabilization of the crystal lattice. |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. | Contribution to the overall stability of the crystal packing. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | General contribution to the cohesion of the solid-state structure. |

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of Bis(p-methoxyphenyl)selenide to ensure reproducibility?

Methodological Answer: Synthesis optimization requires meticulous control of reaction conditions (e.g., stoichiometry, solvent polarity, temperature). For instance, steric hindrance from the methoxy groups may necessitate longer reaction times or elevated temperatures. Characterization via -NMR and -NMR should confirm the absence of unreacted selenide precursors and byproducts. X-ray crystallography (Appendix B-E in ) can validate molecular geometry. Reproducibility hinges on documenting incremental adjustments (e.g., inert atmosphere stability, catalyst purity) and adhering to protocols like those in for independent verification .

Q. Q2: How can spectroscopic techniques distinguish this compound from structurally analogous organoselenium compounds?

Methodological Answer: Key spectral markers include:

- NMR : Distinct aromatic proton splitting patterns due to methoxy substituents (δ ~3.8 ppm for -OCH) and selenium-induced deshielding of adjacent carbons.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (CHOSe), with fragmentation patterns reflecting Se-C bond stability.

- IR Spectroscopy : Absence of C=O or N-H stretches, differentiating it from selenoureas or selenoesters. Cross-reference with crystallographic data () ensures unambiguous identification .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies may arise from:

- Substrate Scope Limitations : Design a matrix of substrates (e.g., aryl halides, boronic acids) under standardized conditions to isolate reactivity trends.

- In Situ vs. Preformed Catalysts : Compare turnover numbers (TONs) when using pre-synthesized selenide versus in situ generated species (monitored via Se NMR).

- Competing Pathways : Use kinetic isotope effects (KIEs) or computational modeling (e.g., DFT) to probe whether electron transfer or radical mechanisms dominate. Address contradictions using frameworks like FINER (Feasible, Novel, Ethical, Relevant) from to refine hypotheses .

Q. Q4: How can surface adsorption behavior of this compound on nanomaterials be quantitatively analyzed for environmental interface studies?

Methodological Answer: Employ a two-pronged approach:

Fundamental Adsorption Studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics under varying pH and ionic strength.

Microspectroscopic Imaging : Techniques like AFM-IR or ToF-SIMS (Appendix B in ) map spatial distribution on model surfaces (e.g., silica, TiO). Data should be normalized to surface area (BET analysis) and compared with computational adsorption isotherms .

Data Interpretation and Validation

Q. Q5: How should researchers address conflicting crystallographic and computational data regarding the Se-C bond length in this compound?

Methodological Answer:

- Crystallographic Validation : Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Compare with high-resolution structures of analogous compounds (, Appendix B-E).

- Computational Calibration : Use hybrid functionals (e.g., B3LYP-D3) with basis sets accounting for relativistic effects (e.g., def2-TZVP for Se). Discrepancies >0.05 Å warrant re-evaluation of solvent or dispersion corrections. Publish raw data () to enable peer validation .

Q. Q6: What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies involving this compound derivatives?

Methodological Answer:

- Dose-Response Modeling : Fit data to Hill or log-logistic models using software like R (). Report confidence intervals and AIC values to compare model fits.

- Error Propagation : Account for analytical uncertainty (e.g., HPLC quantification limits) using Monte Carlo simulations. Follow EPA’s literature assessment criteria () for study inclusion/exclusion .

Research Design and Frameworks

Q. Q7: How can the PICO framework be adapted to formulate hypotheses about the antioxidant mechanisms of this compound?

Methodological Answer:

- Population (P) : Define the biological system (e.g., in vitro cell lines, murine models).

- Intervention (I) : Specify selenide concentration ranges and exposure duration.

- Comparison (C) : Use positive controls (e.g., ascorbic acid) and selenium-free analogs.

- Outcome (O) : Quantify ROS scavenging via fluorescence assays (e.g., DCFH-DA) or ESR spectroscopy. Align with FINER criteria () to ensure novelty and feasibility .

Data Reporting Standards

Q. Q8: What metadata must accompany published datasets on this compound to ensure reproducibility?

Methodological Answer:

- Experimental Context : Reaction conditions (solvent, temperature, catalyst loading), purity metrics (HPLC traces, elemental analysis).

- Instrumentation : NMR field strength, mass spectrometer ionization mode.

- Statistical Disclosure : Confidence levels, outlier exclusion criteria (per ).

- Raw Data Access : Deposit crystallographic .cif files, spectral raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.